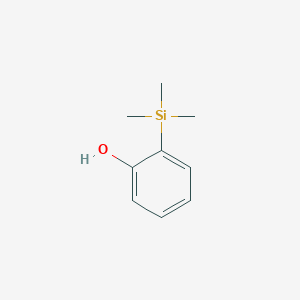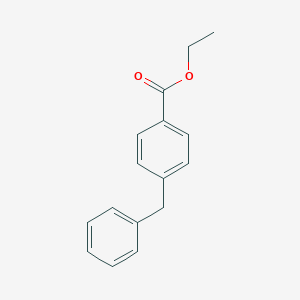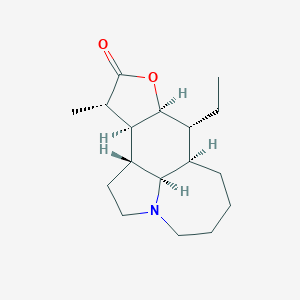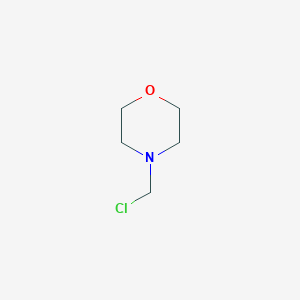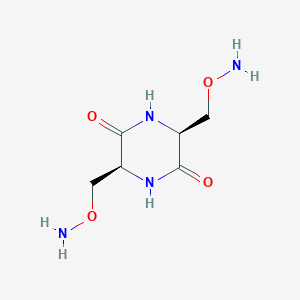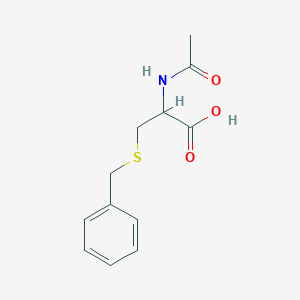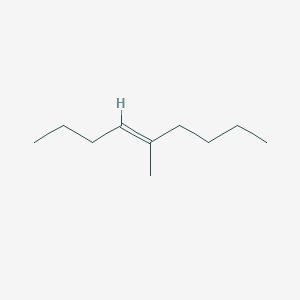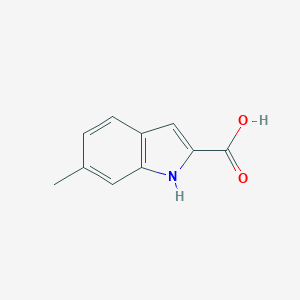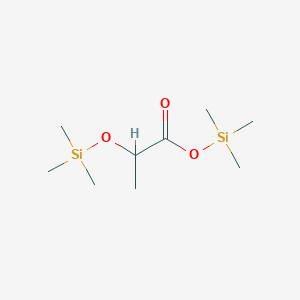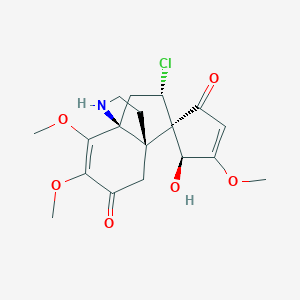
Rubidium hydrogen carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rubidium hydrogen carbonate, also known as rubidium bicarbonate, is an inorganic compound with the chemical formula RbHCO₃. It is a white crystalline solid that is highly soluble in water. This compound is part of the alkali metal hydrogen carbonates and is known for its unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rubidium hydrogen carbonate can be synthesized through the reaction of rubidium hydroxide (RbOH) with carbon dioxide (CO₂). The reaction is typically carried out in an aqueous solution at room temperature: [ \text{RbOH} + \text{CO}_2 \rightarrow \text{RbHCO}_3 ]
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the extraction of rubidium from minerals such as lepidolite and pollucite. The extraction process involves several steps, including the treatment of the mineral with acids and bases to isolate rubidium compounds, followed by the carbonation process to form this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Rubidium hydrogen carbonate undergoes several types of chemical reactions, including:
Decomposition: Upon heating, this compound decomposes to form rubidium carbonate (Rb₂CO₃), water (H₂O), and carbon dioxide (CO₂): [ 2 \text{RbHCO}_3 \rightarrow \text{Rb}_2\text{CO}_3 + \text{H}_2\text{O} + \text{CO}_2 ]
Acid-Base Reactions: It reacts with acids to form rubidium salts, water, and carbon dioxide. For example, with hydrochloric acid (HCl): [ \text{RbHCO}_3 + \text{HCl} \rightarrow \text{RbCl} + \text{H}_2\text{O} + \text{CO}_2 ]
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid, and nitric acid.
Bases: Rubidium hydroxide and other alkali metal hydroxides.
Major Products Formed:
Rubidium Salts: Such as rubidium chloride (RbCl) and rubidium sulfate (Rb₂SO₄).
Carbon Dioxide and Water: As byproducts in acid-base reactions.
Wissenschaftliche Forschungsanwendungen
Rubidium hydrogen carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other rubidium compounds.
Biology and Medicine: Rubidium ions are studied for their potential effects on biological systems, including their role in cellular processes and potential therapeutic applications.
Industry: It is used in the production of specialty glasses and ceramics, where rubidium compounds can enhance certain properties of the final product.
Wirkmechanismus
The mechanism of action of rubidium hydrogen carbonate primarily involves its ability to release rubidium ions (Rb⁺) and hydrogen carbonate ions (HCO₃⁻) in aqueous solutions. These ions can participate in various biochemical and chemical processes. Rubidium ions can replace potassium ions (K⁺) in certain biological systems, affecting cellular functions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Potassium Hydrogen Carbonate (KHCO₃): Similar in structure and properties, but potassium ions (K⁺) are less reactive than rubidium ions (Rb⁺).
Sodium Hydrogen Carbonate (NaHCO₃):
Uniqueness: Rubidium hydrogen carbonate is unique due to the larger ionic radius and higher reactivity of rubidium ions compared to potassium and sodium ions. This makes it particularly useful in specialized industrial and research applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
19088-74-5 |
|---|---|
Molekularformel |
CH2O3Rb |
Molekulargewicht |
147.493 g/mol |
IUPAC-Name |
hydrogen carbonate;rubidium(1+) |
InChI |
InChI=1S/CH2O3.Rb/c2-1(3)4;/h(H2,2,3,4); |
InChI-Schlüssel |
CVDTXIRZVNJRRD-UHFFFAOYSA-N |
SMILES |
C(=O)(O)[O-].[Rb+] |
Isomerische SMILES |
C(=O)(O)[O-].[Rb+] |
Kanonische SMILES |
C(=O)(O)O.[Rb] |
Key on ui other cas no. |
19088-74-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



